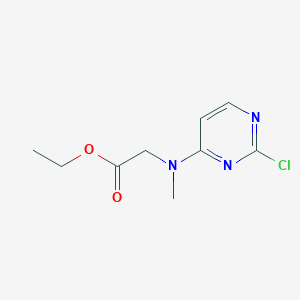
乙基 N-(2-氯嘧啶-4-基)-N-甲基甘氨酸酯
描述
“Ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate” is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen . They are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . For example, 2,4-dichloropyrimidine can be used as a starting material, with nucleophilic attack on the pyrimidine favoring the formation of C-4 substituted products .Chemical Reactions Analysis
Pyrimidines are known for their diverse chemical reactions. They are used as parent substances for the synthesis of a wide variety of heterocyclic compounds and raw materials for drug synthesis . The reaction of different aromatic amines using Pd 2 (dba) 3 and X-Phos under MWI can generate the desired N-tert-butyl-3-[[2-(arylamino)pyrimidin-4-yl]amino]benzenesulfonamide .科学研究应用
药理学应用
该化合物是嘧啶的衍生物,嘧啶是一种自然界中广泛存在的含两个氮原子的化合物 . 嘧啶衍生物由于其高度的结构多样性,在治疗学科中得到了广泛的应用 . 它们表现出广泛的生物活性,包括:
肿瘤学
嘧啶衍生物用于调节髓系白血病。 例如,伊马替尼、达沙替尼和尼洛替尼是基于嘧啶的药物,是治疗白血病的公认方法 . 它们也用于治疗乳腺癌和特发性肺纤维化 .
抗菌和抗真菌应用
据报道,嘧啶衍生物具有抗菌 和抗真菌 特性。
抗寄生虫应用
利尿应用
抗肿瘤应用
它们用作抗肿瘤剂 .
抗丝虫病应用
DNA 拓扑异构酶 II 抑制剂
作用机制
Ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate has been found to interact with various biochemical and physiological systems, including the enzyme phosphatidylinositol-3-kinase (PI3K). It has been demonstrated that ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate binds to PI3K and inhibits its activity, which can lead to changes in cell signaling pathways and the regulation of gene expression. Additionally, ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate has been found to interact with the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
Studies have shown that ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate can affect biochemical and physiological systems in a variety of ways. For example, ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate has been found to inhibit the release of neurotransmitters, such as acetylcholine, and to modulate the activity of cell signaling pathways. Additionally, ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate has been found to have anti-inflammatory and anti-cancer properties and to modulate the expression of certain genes.
实验室实验的优点和局限性
Ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate has several advantages for laboratory experiments. It is relatively inexpensive and has a high melting point, which makes it easy to handle and store. Additionally, ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate is relatively stable and has a low toxicity. However, ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate also has some limitations. For example, it has a relatively short half-life, which means that it must be used quickly after synthesis. Additionally, ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate can be difficult to synthesize in large quantities, which can limit its usefulness in certain experiments.
未来方向
There are several potential future directions for the use of ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate in scientific research. For example, ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate could be used to investigate the effects of small molecules on various biochemical and physiological systems, such as the regulation of gene expression. Additionally, ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate could be used to develop drug delivery systems or to investigate the effects of enzyme inhibitors. Finally, ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate could be used to study the effects of cell signaling pathways on various diseases, such as cancer and neurodegenerative disorders.
属性
IUPAC Name |
ethyl 2-[(2-chloropyrimidin-4-yl)-methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-3-15-8(14)6-13(2)7-4-5-11-9(10)12-7/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTQNZMNGJSTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



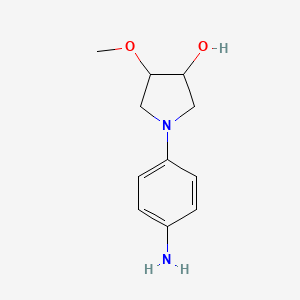

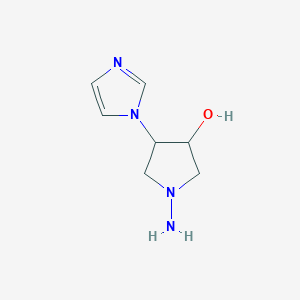

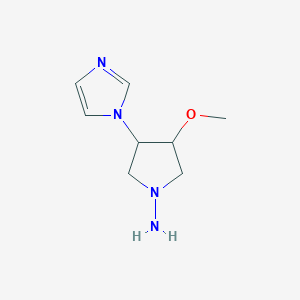

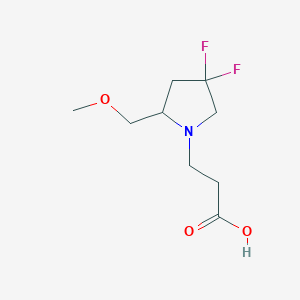

![2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1493172.png)
![6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1493174.png)
![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1493175.png)
![(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1493176.png)

